molecular formula C13H12N4NaO4S+ B14001458 4-[2-(4-Sulfamoylphenyl)iminohydrazinyl]benzoic acid CAS No. 5433-48-7

4-[2-(4-Sulfamoylphenyl)iminohydrazinyl]benzoic acid

Cat. No.: B14001458
CAS No.: 5433-48-7
M. Wt: 343.32 g/mol
InChI Key: CHIIGORRHHQHFL-UHFFFAOYSA-N
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Description

4-[2-(4-Sulfamoylphenyl)iminohydrazinyl]benzoic acid is a chemical compound with the molecular formula C13H12N4O4S It is known for its unique structure, which includes a sulfamoyl group and an iminohydrazinyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Sulfamoylphenyl)iminohydrazinyl]benzoic acid typically involves the reaction of 4-sulfamoylbenzoic acid with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the iminohydrazinyl linkage. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Sulfamoylphenyl)iminohydrazinyl]benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted benzoic acid compounds .

Scientific Research Applications

4-[2-(4-Sulfamoylphenyl)iminohydrazinyl]benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(4-Sulfamoylphenyl)iminohydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to inhibit certain enzymes, while the iminohydrazinyl group can interact with nucleic acids and proteins. These interactions can lead to the modulation of cellular processes, including cell proliferation, apoptosis, and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Sulfamoylphenyl)iminohydrazinyl]benzoic acid is unique due to the presence of both the sulfamoyl and iminohydrazinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

5433-48-7

Molecular Formula

C13H12N4NaO4S+

Molecular Weight

343.32 g/mol

IUPAC Name

sodium;4-[2-(4-sulfamoylphenyl)iminohydrazinyl]benzoic acid

InChI

InChI=1S/C13H12N4O4S.Na/c14-22(20,21)12-7-5-11(6-8-12)16-17-15-10-3-1-9(2-4-10)13(18)19;/h1-8H,(H,15,16)(H,18,19)(H2,14,20,21);/q;+1

InChI Key

CHIIGORRHHQHFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NN=NC2=CC=C(C=C2)S(=O)(=O)N.[Na+]

Origin of Product

United States

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